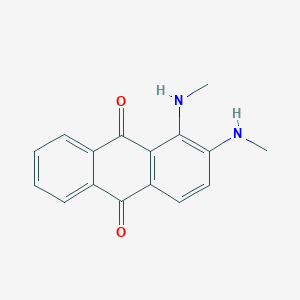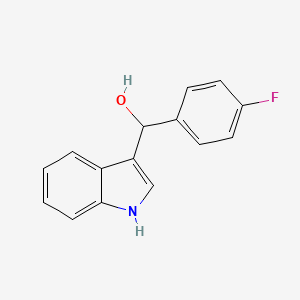
(4-Fluorophenyl)(1H-indol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)(1H-indol-3-yl)methanol is a compound that combines the structural features of both indole and fluorophenyl groups. Indole is a heterocyclic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The fluorophenyl group introduces a fluorine atom into the phenyl ring, which can significantly alter the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(1H-indol-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with indole in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds as follows:
Step 1: Dissolve 4-fluorobenzaldehyde and indole in methanol.
Step 2: Add sodium borohydride slowly to the reaction mixture while stirring.
Step 3: Allow the reaction to proceed at room temperature for several hours.
Step 4: Quench the reaction by adding water and extract the product using an organic solvent like dichloromethane.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems can ensure precise control over reaction conditions, such as temperature, pressure, and reagent addition rates. Additionally, solvent recycling and waste minimization strategies are often employed to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluorophenyl)(1H-indol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of (4-fluorophenyl)(1H-indol-3-yl)ketone.
Reduction: Formation of various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Formation of substituted indole derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)(1H-indol-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)(1H-indol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets due to its structural similarity to tryptophan, a natural amino acid. The fluorophenyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets or forming hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chlorophenyl)(1H-indol-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl)(1H-indol-3-yl)methanol: Contains a bromine atom, which can alter its reactivity and biological activity.
(4-Methylphenyl)(1H-indol-3-yl)methanol: The methyl group can affect the compound’s lipophilicity and metabolic stability.
Uniqueness
(4-Fluorophenyl)(1H-indol-3-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase binding affinity to biological targets, and improve the compound’s overall pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H12FNO |
|---|---|
Molekulargewicht |
241.26 g/mol |
IUPAC-Name |
(4-fluorophenyl)-(1H-indol-3-yl)methanol |
InChI |
InChI=1S/C15H12FNO/c16-11-7-5-10(6-8-11)15(18)13-9-17-14-4-2-1-3-12(13)14/h1-9,15,17-18H |
InChI-Schlüssel |
WFENCDJWDRXXCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-[2,2'-bipyridine]1-oxide](/img/structure/B13137795.png)
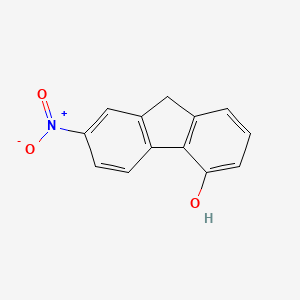
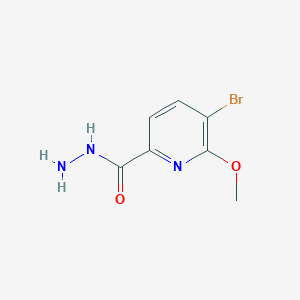
![2-Phenylbenzo[d]oxazole-5-carbonitrile](/img/structure/B13137812.png)

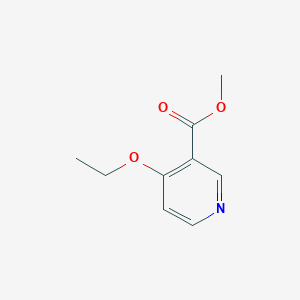
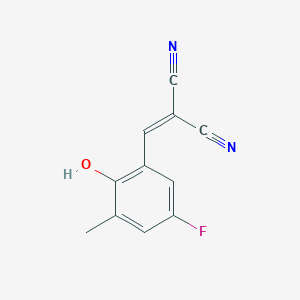
![2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid](/img/structure/B13137843.png)
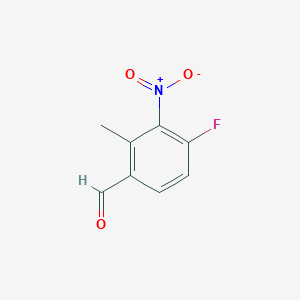

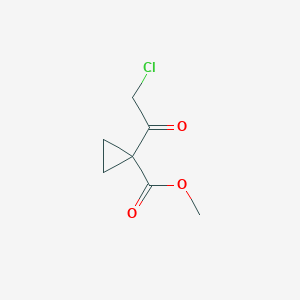

![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
